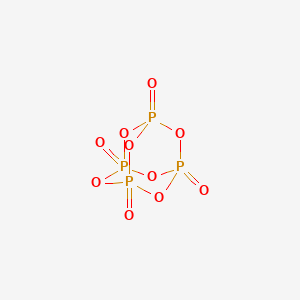
Tetraphosphorus decaoxide
Cat. No. B091053
Key on ui cas rn:
16752-60-6
M. Wt: 283.89 g/mol
InChI Key: DLYUQMMRRRQYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04528021
Procedure details


Phosphate rock analyzing 68% bone phosphate of lime (tricalcium phosphate) was comminuted to a fineness such that 90% passed a 100-mesh screen. It was delivered to a pre-reactor having dimensions of 3'×6' at a rate of 200 lbs per ton of product using a weigh belt. Simultaneously water at a rate of 76 lb/ton and phosphoric acid (51.4% P2O5) at a rate of 266 lb/ton were also delivered to the prereactor. The phosphoric acid feed was selected to provide a total P2O5 :CaO ratio of 2.16 by weight (equivalent to a mole ratio of 0.85). The amount of water was selected to dilute the phosphoric acid to 40.0%. Anti-foam agent 0.08 lb/ton (Defoamer 2617-M made by Southern Sizing Corporation was used; it is described as an anionic fatty emulsion), was also delivered to the pre-reactor. The mixture was heated with agitation to a temperature of 175°-210° F. by steam injection. Silicon tetrafluoride and carbon dioxide vapors released by the reactants were vented to a scrubber. The rate of feed of ingredients to the pre-reactor and the size of the digester were selected to provide a retention time of 90 minutes for a production rate of 20 tons/hour.
Name
Phosphate rock
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
[O-:1][P:2]([O-:5])([O-:4])=[O:3].[O-][P:7]([O-:10])([O-:9])=[O:8].[O-][P:12]([O-:15])([O-])=[O:13].[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[P:22]([O-])([O-])([O-])=[O:23].P(=O)(O)(O)O>O>[O:3]=[P:2]12[O:5][P:7]3([O:10][P:12]([O:15][P:22]([O:9]3)([O:4]1)=[O:23])(=[O:13])[O:1]2)=[O:8] |f:0.1.2.3.4.5.6.7.8|
|
Inputs


Step One
|
Name
|
Phosphate rock
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
[Compound]
|
Name
|
lime
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It was delivered to a pre-reactor
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
